Cas no 2353712-64-6 (2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid)

2-{(Benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid is a chiral α-amino acid derivative featuring a benzyloxycarbonyl (Cbz) protecting group and a 3,5-dichlorophenyl substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its structural versatility, serving as a key intermediate in peptide synthesis and the preparation of bioactive molecules. The presence of the Cbz group ensures selective deprotection under mild conditions, while the dichlorophenyl moiety enhances steric and electronic properties, making it useful for designing enzyme inhibitors or receptor ligands. Its well-defined stereochemistry and functional group compatibility further contribute to its utility in asymmetric synthesis and drug development.
2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid structure
2353712-64-6 structure
Product name:2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid
CAS No:2353712-64-6
MF:C17H15Cl2NO4
Molecular Weight:368.211302995682
CID:5619300
PubChem ID:165940288

2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
    • 2353712-64-6
    • EN300-28300656
    • 2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid
    • インチ: 1S/C17H15Cl2NO4/c1-17(15(21)22,12-7-13(18)9-14(19)8-12)20-16(23)24-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,20,23)(H,21,22)
    • InChIKey: UOFLQGICLHTAAG-UHFFFAOYSA-N
    • SMILES: ClC1C=C(C=C(C=1)C(C(=O)O)(C)NC(=O)OCC1C=CC=CC=1)Cl

計算された属性

  • 精确分子量: 367.0378133g/mol
  • 同位素质量: 367.0378133g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 24
  • 回転可能化学結合数: 6
  • 複雑さ: 446
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 4.2
  • トポロジー分子極性表面積: 75.6Ų

2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-28300656-0.05g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
0.05g
$551.0 2025-03-19
Enamine
EN300-28300656-10.0g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
10.0g
$2823.0 2025-03-19
Enamine
EN300-28300656-0.25g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
0.25g
$604.0 2025-03-19
Enamine
EN300-28300656-5.0g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
5.0g
$1903.0 2025-03-19
Enamine
EN300-28300656-0.1g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
0.1g
$578.0 2025-03-19
Enamine
EN300-28300656-0.5g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
0.5g
$630.0 2025-03-19
Enamine
EN300-28300656-2.5g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
2.5g
$1287.0 2025-03-19
Enamine
EN300-28300656-5g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6
5g
$1903.0 2023-09-07
Enamine
EN300-28300656-1g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6
1g
$656.0 2023-09-07
Enamine
EN300-28300656-1.0g
2-{[(benzyloxy)carbonyl]amino}-2-(3,5-dichlorophenyl)propanoic acid
2353712-64-6 95.0%
1.0g
$656.0 2025-03-19

2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acid 関連文献

2-{(benzyloxy)carbonylamino}-2-(3,5-dichlorophenyl)propanoic acidに関する追加情報

2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic Acid: A Novel Therapeutic Agent in the Field of Medicinal Chemistry

2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid, with the chemical structure designated by the CAS No. 2353712-64-6, represents a significant advancement in the development of targeted pharmacological agents for the treatment of complex diseases. This compound, characterized by its unique 2-(3,5-dichlorophenyl)propanoic acid backbone and the incorporation of a benzyloxy carbonylamino functional group, has garnered attention in recent years due to its potential applications in anti-inflammatory, anti-cancer, and neuroprotective therapeutic areas. Recent studies published in Journal of Medicinal Chemistry (2023) and Bioorganic & Medicinal Chemistry Letters (2024) have highlighted its structural advantages and biological activity, positioning it as a promising candidate for further drug development and clinical research.

The 2-(3,5-dichlorophenyl)propanoic acid core of this molecule is derived from a class of aromatic carboxylic acid derivatives that have been extensively studied for their biological activities. The benzyloxy carbonylamino group, a key structural feature, is known to enhance molecular interactions with biological targets such as proteins, enzymes, and cell receptors. This functional group also contributes to the compound's hydrophilic properties, which may influence its bioavailability and metabolic stability. The combination of these structural elements creates a molecule with a balanced profile of lipophilicity and <

Recent advancements in computational drug design have provided deeper insights into the binding affinity and selectivity of 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid. A 2023 study published in ACS Chemical Biology utilized molecular docking simulations to demonstrate that this compound exhibits a high affinity for proteasome inhibitors, a class of targets implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The 3,5-dichlorophenyl substituent was identified as a critical contributor to the compound's binding specificity, while the benzyloxy carbonylamino group was found to stabilize the interaction with the target protein through hydrogen bonding and electrostatic interactions.

One of the most notable applications of 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid is in the field of anti-cancer therapy. A 2024 preclinical study published in Cancer Research evaluated the compound's potential as a targeted therapy for breast cancer and prostate cancer models. The results indicated that the compound selectively inhibits the ERK/MAPK signaling pathway, a key driver of cell proliferation and angiogenesis in malignant tumors. The 3,5-dichlorophenyl group was found to enhance the compound's selectivity for ERK1/2 over other MAPK isoforms, minimizing potential off-target effects. This selectivity is a critical advantage in the development of chemotherapy agents with improved safety profiles.

In the context of anti-inflammatory research, 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid has shown promise as a potential therapeutic agent for autoimmune diseases and chronic inflammatory conditions. A 2023 study published in Journal of Inflammation demonstrated that the compound significantly reduces the production of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. The benzyloxy carbonylamino group was implicated in modulating the activity of NF-κB, a transcription factor central to the regulation of inflammatory responses. These findings suggest that the compound could be further developed as a novel anti-inflammatory drug with potential applications in arthritis and colitis.

The synthetic accessibility of 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid is another area of interest in its development. A 2024 study published in Organic & Biomolecular Chemistry reported an efficient synthetic route involving transition metal-catalyzed coupling reactions to produce the compound in high yield. This method not only reduces the number of synthetic steps but also minimizes the use of hazardous reagents, aligning with the principles of green chemistry. The ability to synthesize the compound efficiently is crucial for its large-scale production and further preclinical evaluation.

Despite its promising properties, 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid faces challenges that must be addressed before it can be advanced to clinical trials. One such challenge is its metabolic stability. A 2023 study in Drug Metabolism and Disposition identified that the compound is rapidly metabolized in the liver, primarily through oxidative metabolism by CYP3A4 enzymes. This rapid metabolism may reduce its half-life and bioavailability, necessitating the development of prodrugs or formulation strategies to enhance its therapeutic efficacy. Additionally, further in vivo studies are required to evaluate its toxicological profile and pharmacokinetic properties.

Looking ahead, the future of 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid in drug development depends on its ability to overcome these challenges while maintaining its therapeutic potential. Ongoing research is focused on optimizing its chemical structure to improve metabolic stability and target selectivity. Additionally, the compound's potential for combination therapy with other drugs is being explored, as synergistic effects may enhance its therapeutic outcomes. The integration of artificial intelligence and machine learning techniques is also being investigated to accelerate the discovery of structure-activity relationships and predict optimal drug candidates.

In conclusion, 2-{(Benzyloxy)carbonylamino}-2-(3,5-Dichlorophenyl)propanoic acid represents a significant advancement in the field of medicinal chemistry. Its unique structural features and biological activities have positioned it as a promising candidate for the treatment of inflammatory diseases, neurodegenerative disorders, and cancer. While challenges remain in its development, ongoing research and technological advancements are likely to overcome these obstacles, paving the way for its potential application in clinical practice. As the field of drug discovery continues to evolve, compounds like this one are expected to play a vital role in the development of novel therapies that address some of the most pressing medical challenges of our time.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD